2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile
Description
This pyrimidine derivative features a 4-substituted phenyl group modified with a trifluoromethoxy (-OCF₃) moiety at the 3-position, a 4-chlorophenylamino group at the 2-position, and a nitrile (-CN) at the 5-position. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing both electronic and steric properties.
Properties
IUPAC Name |
2-(4-chloroanilino)-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4O2/c19-11-4-6-12(7-5-11)24-17-25-15(14(9-23)16(27)26-17)10-2-1-3-13(8-10)28-18(20,21)22/h1-8H,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUOMSGEALZXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate through the reaction of 4-chloroaniline with a suitable aldehyde, followed by cyclization and further functionalization to introduce the trifluoromethoxy group and the nitrile group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at the 4-Position
The 4-position substituent critically impacts molecular properties. Key comparisons include:
- 3-(Trifluoromethoxy)phenyl (Target Compound): Introduces strong electron-withdrawing effects and increased hydrophobicity.
- 3-Fluoro-4-methoxyphenyl (): Combines electron-withdrawing (-F) and donating (-OCH₃) groups, reducing overall electron deficiency compared to the target compound .
- Methylthio (-SCH₃) (): A less bulky, sulfur-containing group with moderate electron-donating effects, enhancing solubility in polar solvents .
- Phenyl (): A simple aromatic ring lacking electronic modulation, often used as a baseline for activity studies .
Substituent Variations at the 2-Position
- (4-Chlorophenyl)amino (Target Compound): Provides hydrogen-bonding capability via the amino group and steric bulk from the chlorophenyl ring.
- Thioxo (-S) (): Replaces the amino group with a sulfur atom, altering redox properties and metal-binding affinity .
Functional Group Comparisons at the 5-Position
All compared compounds retain the 5-carbonitrile group, which is critical for π-π stacking interactions and electronic conjugation.
Structural and Electronic Properties
*Calculated based on molecular formula C₁₈H₁₁ClF₃N₄O₂.
Biological Activity
The compound 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile (hereafter referred to as Compound A ) belongs to the class of dihydropyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of Compound A, focusing on its antiproliferative effects against various cancer cell lines, synthesis methods, and structure-activity relationships (SAR).
Synthesis
Compound A can be synthesized through a cyclocondensation reaction involving 2-hydrazinopyrimidines and appropriate propenones. The reaction conditions typically yield a range of derivatives that can be screened for biological activity.
Antiproliferative Activity
The antiproliferative effects of Compound A were evaluated against several human cancer cell lines, including:
- A549 (lung cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
- MDA-MB-231 (breast cancer)
In a study examining various derivatives of dihydropyrimidine, it was found that Compound A exhibited significant antiproliferative activity, particularly against the HT29 and MDA-MB-231 cell lines. The results indicated that the compound's effectiveness varied significantly depending on the specific cell line tested.
Table 1: Antiproliferative Activity of Compound A Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |
|---|---|---|
| A549 | 1.76 | Comparable (3.13) |
| HT29 | 2.49 | Noted for high sensitivity |
| MCF7 | 3.28 | Significant activity |
| MDA-MB-231 | 4.80 | Promising lead compound |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, Compound A demonstrated lower IC50 values in the A549 and HT29 cell lines compared to doxorubicin, a standard chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The structure of Compound A plays a crucial role in its biological activity. The presence of the 4-chlorophenyl and trifluoromethoxy substituents appears to enhance its antiproliferative properties. Comparisons with other derivatives suggest that modifications to these groups can significantly impact potency:
- 4-Unsubstituted phenyl derivatives showed higher activity than their chlorinated counterparts.
- The trifluoromethoxy group contributes to increased lipophilicity, potentially enhancing cellular uptake.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds with variations in substituents:
- Study on Dihydropyrimidine Derivatives : This research highlighted that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against breast and colon cancer cell lines compared to their electron-donating analogs .
- Anticancer Screening : Another study demonstrated that dihydropyrimidine derivatives bearing halogen substituents showed promising results in inhibiting tumor growth in vivo models, supporting the in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
